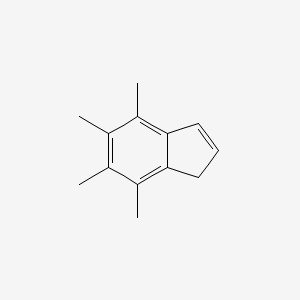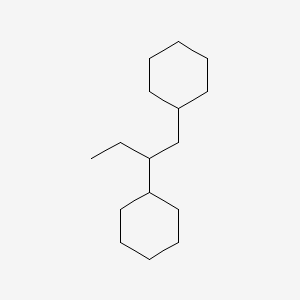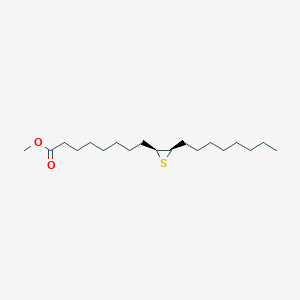![molecular formula C10H11NO2 B13811980 3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
3-[Bis(2-propynyl)amino]acrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(2-propynyl)amino]acrylic acid methyl ester is an organic compound with the molecular formula C10H11NO2. It is known for its unique structure, which includes a bis(2-propynyl)amino group attached to an acrylic acid methyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-propynyl)amino]acrylic acid methyl ester typically involves the reaction of propargylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(2-propynyl)amino]acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propargyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other common reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
3-[Bis(2-propynyl)amino]acrylic acid methyl ester has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry:
Biological Research: Used in studies to understand its interactions with enzymes and other biomolecules
Mecanismo De Acción
The mechanism of action of 3-[Bis(2-propynyl)amino]acrylic acid methyl ester involves its interaction with specific molecular targets. The bis(2-propynyl)amino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Bis(2-propynyl)amino]propanoic acid methyl ester
- 3-[Bis(2-propynyl)amino]butanoic acid methyl ester
- 3-[Bis(2-propynyl)amino]pentanoic acid methyl ester
Uniqueness
3-[Bis(2-propynyl)amino]acrylic acid methyl ester is unique due to its acrylic acid methyl ester moiety, which imparts distinct reactivity compared to similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl 3-[bis(prop-2-ynyl)amino]prop-2-enoate |
InChI |
InChI=1S/C10H11NO2/c1-4-7-11(8-5-2)9-6-10(12)13-3/h1-2,6,9H,7-8H2,3H3 |
Clave InChI |
DYJLFNQVLAFWNI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CN(CC#C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


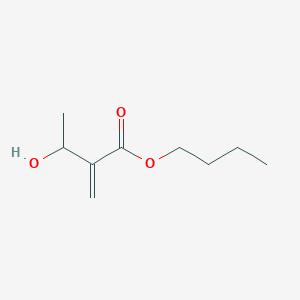

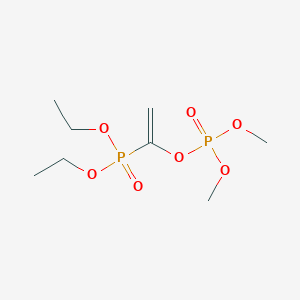

![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
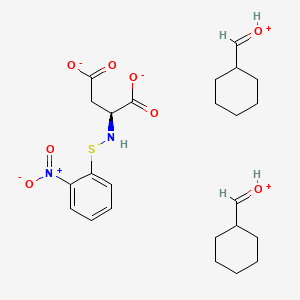
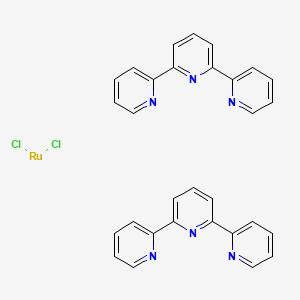
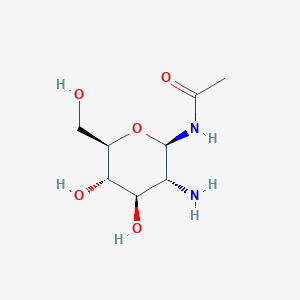

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
